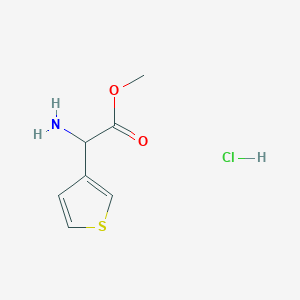

Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride

CAS No.: 107357-02-8

Cat. No.: VC4305827

Molecular Formula: C7H10ClNO2S

Molecular Weight: 207.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107357-02-8 |

|---|---|

| Molecular Formula | C7H10ClNO2S |

| Molecular Weight | 207.67 |

| IUPAC Name | methyl 2-amino-2-thiophen-3-ylacetate;hydrochloride |

| Standard InChI | InChI=1S/C7H9NO2S.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h2-4,6H,8H2,1H3;1H |

| Standard InChI Key | XDYFSPKLMCIDDL-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1=CSC=C1)N.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure comprises a thiophene ring substituted at the 3-position with an amino-acetate group, which is further esterified with a methyl group and protonated as a hydrochloride salt. The thiophene ring, a five-membered aromatic system with one sulfur atom, contributes to the molecule’s electronic properties and reactivity . Key structural features include:

The hydrochloride salt formation stabilizes the amino group, improving crystallinity and handling properties .

Spectroscopic and Computational Data

PubChemLite provides collision cross-section (CCS) predictions for various adducts, critical for mass spectrometry analysis:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 172.04268 | 135.9 |

| [M+Na]⁺ | 194.02462 | 144.4 |

| [M-H]⁻ | 170.02812 | 136.9 |

These values aid in compound identification and purity assessment during synthetic workflows.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via esterification of 2-amino-2-(thiophen-3-yl)acetic acid with methanol in the presence of hydrochloric acid under reflux conditions. Alternative routes involve Grignard reactions, where thiophene-derived magnesium intermediates react with dimethyl oxalate to form glycolate esters, followed by amination . For example:

Yields range from 54% to 73%, with impurities such as regioisomers necessitating chromatographic purification .

Industrial Manufacturing

Large-scale production employs continuous flow reactors and automated systems to optimize yield (≥85%) and purity (≥98%) . Industrial protocols use cost-effective reagents (e.g., LiAlH₄ for reductions) and solvent recovery systems to minimize waste. Quality control involves HPLC-UV and NMR spectroscopy to verify structural integrity .

Chemical Reactivity and Reaction Mechanisms

Oxidation and Reduction

-

Oxidation: Treatment with or mCPBA converts the thiophene sulfur to sulfoxides or sulfones, altering electronic properties.

-

Reduction: LiAlH₄ reduces the ester to a primary alcohol, enabling further functionalization.

Nucleophilic Substitution

The amino group participates in acylations and alkylations. For example, reaction with acetyl chloride yields -acetyl derivatives, useful in peptide mimetics.

Cycloadditions

The thiophene ring engages in Diels-Alder reactions, forming bicyclic adducts for materials science applications .

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for:

Pharmaceutical Development

Ongoing research explores its utility in:

-

Antimicrobial agents: Hybrid derivatives with fluoroquinolones.

-

Anticancer drugs: Proteasome inhibitors via thiophene-metal complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume